molecular formula C29H22ClN3O3 B11690174 (5Z)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

(5Z)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B11690174
M. Wt: 496.0 g/mol
InChI Key: KAPPXOMFUXQHDL-ONUIUJJFSA-N
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Description

(5Z)-5-[(1-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a dimethylpyrrole moiety, and a chlorophenyl-substituted diazinane trione

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(1-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions The process begins with the preparation of the biphenyl and pyrrole intermediates, followed by their coupling under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and biphenyl moieties.

    Reduction: Reduction reactions can target the diazinane trione group, potentially converting it to a more reduced form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can introduce functional groups like amines or ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials with specific electronic or optical properties.

Biology: In biological research, this compound can serve as a probe to study enzyme interactions and binding affinities due to its unique structural features.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and pyrrole moieties may facilitate binding through hydrophobic interactions and π-π stacking, while the diazinane trione group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (5Z)-5-[(1-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of structural features, which confer specific chemical reactivity and biological activity. Its biphenyl and pyrrole moieties provide unique binding properties, while the diazinane trione group offers additional functional versatility.

Properties

Molecular Formula

C29H22ClN3O3

Molecular Weight

496.0 g/mol

IUPAC Name

(5Z)-1-(4-chlorophenyl)-5-[[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C29H22ClN3O3/c1-18-16-22(19(2)32(18)24-12-8-21(9-13-24)20-6-4-3-5-7-20)17-26-27(34)31-29(36)33(28(26)35)25-14-10-23(30)11-15-25/h3-17H,1-2H3,(H,31,34,36)/b26-17-

InChI Key

KAPPXOMFUXQHDL-ONUIUJJFSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)/C=C\4/C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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